2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(16)7-14-9-4-1-3-8(9)12(13-14)10-5-2-6-17-10/h2,5-6H,1,3-4,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCDIQCVSWLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the cyclopentapyrazole structure followed by the introduction of the thiophene and acetic acid moieties. The detailed synthetic pathways can be found in various patents and research articles, which outline methods for optimizing yield and purity .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, suggesting strong potential as an anticancer agent .
The biological activity of this compound is often attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to act as an inhibitor of mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), which plays a crucial role in inflammation and cancer progression. Inhibition of mPGES-1 can lead to reduced tumor growth and improved outcomes in inflammation-related diseases .
Case Studies
Case Study 1: Antiproliferative Activity
A study evaluated the effects of various pyrazole derivatives on cancer cell lines. The compound exhibited significant antiproliferative effects with a notable mechanism involving cell cycle arrest at the G0/G1 phase after 24 hours of exposure. Extended exposure resulted in increased subG0/G1 fractions indicative of apoptosis .
Case Study 2: Inhibition of mPGES-1
In another investigation, the compound was tested for its ability to inhibit mPGES-1 in vitro. It showed selective inhibition with IC₅₀ values in the low micromolar range. This suggests its potential utility in developing therapies targeting inflammatory diseases and cancers where PGE2 is implicated .
Data Tables
The following table summarizes the biological activities and IC₅₀ values for various related compounds:
| Compound Name | Target | IC₅₀ Value (μM) | Biological Activity |
|---|---|---|---|
| Compound C5 | EGFR | 0.07 | Anticancer |
| 2c | mPGES-1 | Low micromolar | Anti-inflammatory |
| 3c | MCF-7 | 0.08 | Antiproliferative |
Scientific Research Applications
Medicinal Chemistry Applications
One of the most promising areas for the application of this compound is in medicinal chemistry, particularly as a potential therapeutic agent.
Anti-Cancer Activity
Recent studies have indicated that compounds similar to 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid exhibit inhibitory effects on various cancer cell lines. For instance, research focusing on pyrazole derivatives has demonstrated their ability to inhibit receptor tyrosine kinases, which are crucial in cancer progression. The specific inhibition of Class III receptor tyrosine kinases such as FLT3 and c-KIT suggests a pathway for developing targeted cancer therapies using this compound .
Anti-Inflammatory Properties
Another significant application is in the realm of anti-inflammatory drugs. Compounds with similar structures have been shown to modulate inflammatory pathways effectively. A study highlighted the potential of thiophene-containing compounds in reducing inflammation through the inhibition of pro-inflammatory cytokines, making them suitable candidates for treating chronic inflammatory diseases .
Material Science Applications
The unique structural properties of this compound also lend themselves to applications in material science.
Organic Electronics
This compound can be utilized in organic electronic devices due to its electron-donating properties. Research has shown that thiophene derivatives enhance charge mobility when incorporated into organic field-effect transistors (OFETs). The incorporation of such compounds can lead to improved performance in organic photovoltaic cells and light-emitting diodes (LEDs), making them essential for developing next-generation electronic materials .
Agricultural Chemistry Applications
In agricultural chemistry, there is potential for this compound in developing new agrochemicals.
Pesticide Development
Research into heterocyclic compounds has revealed their efficacy as pesticides. The structural attributes of this compound may allow it to act as a bioactive agent against various pests and pathogens. Preliminary studies suggest that such compounds can disrupt pest metabolism or interfere with their reproductive systems, leading to effective pest control strategies .
Case Studies and Data Tables
Comparison with Similar Compounds
Key Structural Differences
The target compound differs from its analogs primarily in the substituents on the pyrazole ring and the functional groups attached. Below is a comparative analysis with two closely related derivatives:
Electronic and Steric Effects
- Thiophene vs. CF₃ : The thiophen-2-yl group is electron-rich, enhancing resonance stabilization of the pyrazole ring. In contrast, the CF₃ group is strongly electron-withdrawing, which polarizes the pyrazole ring and increases the acidity of the acetic acid moiety .
- Acetic Acid vs. Ester : The free carboxylic acid (target compound and CAS 333309-24-3) offers hydrogen-bonding capability, critical for binding to biological targets. The methyl ester (CAS 333309-25-4) lacks this property but improves cell membrane permeability due to higher lipophilicity .
Preparation Methods
Cyclopenta[c]pyrazole Core Formation
- The cyclopenta[c]pyrazole ring system is generally formed through intramolecular cyclization of appropriately substituted hydrazine derivatives with cyclopentanone or related cyclic ketones.
- For example, condensation of hydrazine derivatives with 1,4-diketones or ketoesters followed by cyclization under acidic or basic conditions yields the dihydrocyclopenta[c]pyrazole scaffold.
- Reaction conditions typically involve reflux in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol, sometimes with catalytic acid/base.
Functionalization with Acetic Acid Side Chain
- The acetic acid group at the N-1 position of the pyrazole is introduced by alkylation or acylation reactions.
- A common approach involves alkylation of the pyrazole nitrogen with haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions.
- Alternatively, the corresponding nitrile (e.g., 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile) can be synthesized first and then hydrolyzed to the acetic acid under acidic or basic hydrolysis conditions.
Detailed Research Findings and Experimental Data
Related Compound Synthesis Example: Acetonitrile Precursor
Hydrolysis of Nitrile to Acetic Acid
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Hydrolysis of nitrile to acid | Acidic hydrolysis: reflux with 12 M HCl or basic hydrolysis with NaOH | Moderate to good yields (50-70%) | Reaction time: 30 min to several hours; temperature: 80-110°C |
Alkylation of Pyrazole Nitrogen
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation with bromoacetic acid or esters | Base such as potassium carbonate or sodium hydride in polar aprotic solvent (e.g., DMF, THF) | 60-80% | Reaction temperature: room temperature to 60°C; reaction time: 1-4 hours |
Cyclopenta[c]pyrazole Core Formation
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization of hydrazine derivative with cyclic ketone | Acid or base catalysis, reflux in ethanol or THF | 50-75% | Purification by column chromatography |
Representative Experimental Procedure (Adapted)
Synthesis of 5,6-dihydrocyclopenta[c]pyrazole intermediate
- Mix hydrazine hydrate with cyclopentanone derivative in ethanol.
- Heat under reflux for 4-6 hours.
- Cool and isolate the cyclized product by filtration or extraction.
-
- React the cyclopenta[c]pyrazole intermediate with thiophene-2-carbaldehyde under acidic conditions to form the 3-thiophenyl substituted pyrazole.
- Purify by recrystallization or chromatography.
N-1 Alkylation with bromoacetic acid
- Dissolve the substituted pyrazole in dry THF.
- Add sodium hydride slowly under inert atmosphere at 0°C.
- Add bromoacetic acid or its ester dropwise.
- Stir at room temperature for 3-4 hours.
- Quench reaction, extract, and purify the product.
-
- Hydrolyze ester to acid using aqueous NaOH or HCl under reflux.
- Acidify and extract the acetic acid product.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield Range | Key Notes |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine + cyclopentanone, reflux ethanol | 50-75% | Forms dihydrocyclopenta[c]pyrazole core |
| 2 | Thiophene substitution | Thiophene-2-carbaldehyde, acid catalysis | 60-80% | Introduces thiophene at 3-position |
| 3 | N-1 Alkylation | Bromoacetic acid, NaH, THF | 60-80% | Attaches acetic acid side chain |
| 4 | Hydrolysis (if necessary) | Acid or base hydrolysis, reflux | 50-70% | Converts nitrile or ester to acid |
Additional Notes
- Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane gradients.
- Reaction monitoring by TLC and NMR spectroscopy is standard to confirm intermediate and final product formation.
- Yields and reaction times vary depending on the exact substituents and reaction scale.
- Safety considerations include handling sodium hydride under inert atmosphere and careful control of acidic or basic hydrolysis conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
